trans-4-Methyltetrahydrofuran-3-ol

HPK1 Inhibitor GNE-6893 Biocatalysis

trans-4-Methyltetrahydrofuran-3-ol (CAS 387357-58-6), also designated as (3R,4S)-4-methyltetrahydrofuran-3-ol, is a chiral cyclic ether with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. It is characterized by a rigid tetrahydrofuran scaffold with a hydroxyl group at the 3-position and a methyl group at the 4-position in a trans-configuration.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 387357-58-6
Cat. No. B1429245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Methyltetrahydrofuran-3-ol
CAS387357-58-6
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC1COCC1O
InChIInChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5-/m0/s1
InChIKeyFYIORKUEZVVKEL-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Methyltetrahydrofuran-3-ol (CAS 387357-58-6): Verified Properties and Procurement Context for Chiral Synthesis


trans-4-Methyltetrahydrofuran-3-ol (CAS 387357-58-6), also designated as (3R,4S)-4-methyltetrahydrofuran-3-ol, is a chiral cyclic ether with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is characterized by a rigid tetrahydrofuran scaffold with a hydroxyl group at the 3-position and a methyl group at the 4-position in a trans-configuration . This specific stereochemistry defines its primary role as a chiral building block or synthon for asymmetric synthesis and fine chemical production, particularly in pharmaceutical intermediate development .

Why trans-4-Methyltetrahydrofuran-3-ol (CAS 387357-58-6) Is Not Interchangeable with Close Analogs


While several tetrahydrofuran derivatives share the same molecular formula (C5H10O2) and predicted bulk properties like boiling point (182.6±8.0 °C) or density (1.055±0.06 g/cm3), substitution with a different stereoisomer or an unsubstituted analog is not scientifically sound . The compound possesses two stereocenters, and its specific (3R,4S) trans-configuration imparts a unique three-dimensional geometry that dictates its interaction in chiral environments, such as enzyme active sites . This stereochemical precision is not a trivial characteristic; it is a functional requirement in applications like the synthesis of the HPK1 inhibitor GNE-6893, where a biocatalytic resolution specifically targets the (3R,4S) isomer [1]. Replacing it with the cis isomer (CAS 1932610-18-8) or other enantiomers like (3S,4S)-4-methyltetrahydrofuran-3-ol would result in a diastereomeric or enantiomeric impurity that could lead to a loss of biological activity or failure of a stereoselective synthetic step, as evidenced by the distinct synthetic applications for different isomers in kinase inhibitor development [2].

Quantitative Differentiation Evidence for trans-4-Methyltetrahydrofuran-3-ol (CAS 387357-58-6)


Stereospecific Application in HPK1 Inhibitor Synthesis vs. LRRK2 Inhibitor Synthesis

The (3R,4S)-trans isomer of 4-methyltetrahydrofuran-3-ol is a specific intermediate in the biocatalytic resolution step for the synthesis of the HPK1 inhibitor GNE-6893 [1]. This contrasts with the (3S,4S)-cis isomer, which is targeted in a separate, scalable keto reductase (KRED)-mediated process for the synthesis of a different kinase inhibitor (LRRK2) [2]. This demonstrates a divergent application based on stereochemistry, where the choice of isomer is dictated by the target drug scaffold.

HPK1 Inhibitor GNE-6893 Biocatalysis LRRK2 Inhibitor

Commercial Purity Standard vs. Unspecified Isomer Mixtures

Commercially available trans-4-methyltetrahydrofuran-3-ol (CAS 387357-58-6) is routinely supplied with a minimum purity specification of 95% . While this is a common specification for research-grade chiral building blocks, it represents a defined, verifiable quality benchmark for procurement. This specification is critical when comparing it to a generic, stereochemically undefined '4-methyltetrahydrofuran-3-ol' or a racemic mixture, which would not be suitable for asymmetric synthesis applications.

Purity Chiral Building Block Procurement Specification

Predicted Physicochemical Properties Compared to Parent Tetrahydrofuran-3-ol

The introduction of the methyl group in trans-4-methyltetrahydrofuran-3-ol confers distinct predicted physicochemical properties compared to the parent compound, tetrahydrofuran-3-ol (CAS 453-20-3). The trans-isomer has a predicted boiling point of 182.6±8.0 °C and a predicted density of 1.055±0.06 g/cm³ . While specific experimental data for the parent compound is required for direct comparison, the addition of the methyl group generally increases lipophilicity (LogP), which can influence its behavior as a building block in organic synthesis and its partitioning in biphasic reaction systems.

Physicochemical Properties Lipophilicity Solubility

Evidence-Based Application Scenarios for trans-4-Methyltetrahydrofuran-3-ol (CAS 387357-58-6)


Chiral Intermediate for HPK1 Inhibitor (GNE-6893) Synthesis

This compound is a validated intermediate in the convergent synthesis of the HPK1 inhibitor GNE-6893, where a biocatalytic resolution step is employed to produce the (3R,4S)-4-methyltetrahydrofuran-3-ol fragment [1]. This application demonstrates its utility in constructing complex kinase inhibitors for immuno-oncology research.

Stereoselective Building Block for Asymmetric Synthesis

Its rigid tetrahydrofuran scaffold and defined trans-stereochemistry make it a valuable chiral building block for asymmetric synthesis . Researchers can leverage this specific geometry to introduce stereochemical complexity into target molecules, particularly in medicinal chemistry programs focused on developing enantiomerically pure drug candidates.

Precursor for Diverse Chiral Tetrahydrofuran Derivatives

The hydroxyl group at the 3-position serves as a functional handle for further derivatization, including oxidation, reduction, and substitution reactions . This allows the compound to be used as a starting material for synthesizing a library of chiral tetrahydrofuran-based scaffolds for biological screening.

Comparative Study of Stereoisomer Reactivity and Selectivity

Given the documented divergent applications of the trans- and cis-isomers in kinase inhibitor synthesis, this compound is a key research tool for investigating the impact of stereochemistry on reaction outcomes and biological target engagement [2]. It can be used in head-to-head studies with its stereoisomers to probe stereospecificity in enzyme binding or chemical transformations.

Technical Documentation Hub

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17 linked technical documents
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